molecular formula C7H4Cl2N2S B15068472 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine CAS No. 1823921-18-1

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B15068472
CAS No.: 1823921-18-1
M. Wt: 219.09 g/mol
InChI Key: XTWXLRGSYBNCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine scaffold with chlorine atoms at positions 4 and 7 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group modulates solubility and steric bulk .

Properties

CAS No.

1823921-18-1

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

4,7-dichloro-2-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H4Cl2N2S/c1-3-10-5-4(8)2-12-6(5)7(9)11-3/h2H,1H3

InChI Key

XTWXLRGSYBNCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2Cl

Origin of Product

United States

Preparation Methods

Core Structure Synthesis of Thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine scaffold serves as the foundation for synthesizing 4,7-dichloro-2-methyl derivatives. A robust method, adapted from Cohen et al., involves a multi-step sequence starting from 4-methylacetophenone:

Formation of the Thiophene Intermediate

4-Methylacetophenone is treated with phosphoryl trichloride ($$ \text{POCl}_3 $$) and hydroxylamine hydrochloride in dimethylformamide (DMF) to yield an intermediate oxime (Compound 2 ). Subsequent reaction with methyl thioglycolate in methanol, catalyzed by sodium methoxide, produces methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (Compound 3 ) in 82% yield.

Cyclization to Thieno[3,2-d]pyrimidine

Condensation of Compound 3 with ethoxycarbonyl isothiocyanate forms a thiourea intermediate, which undergoes cyclization in the presence of tert-butylamine and EDCI·HCl to generate the thieno[3,2-d]pyrimidine core. This step achieves a yield of 86–92% under optimized reflux conditions.

Table 1: Key Parameters for Core Synthesis
Step Reagents/Conditions Yield (%) Reference
Oxime Formation $$ \text{POCl}3 $$, $$ \text{NH}2\text{OH·HCl} $$, DMF 89
Thiophene Synthesis Methyl thioglycolate, $$ \text{NaOMe} $$, MeOH 82
Cyclization EDCI·HCl, $$ \text{Et}_3\text{N} $$, reflux 86–92

Chlorination Strategies for 4,7-Dichloro Substitution

Introducing chloro groups at positions 4 and 7 requires precise control to avoid over-chlorination or regiochemical ambiguity. Two primary approaches are explored:

Triphosgene-Mediated Chlorination

Adapted from a patent for 4,6-dichloro-2-methylpyrimidine, this method replaces hydroxyl groups with chlorine using triphosgene ($$ \text{C}3\text{Cl}6\text{O}3 $$), a safer alternative to $$ \text{POCl}3 $$. The process involves:

  • Synthesizing 4,7-dihydroxy-2-methylthieno[3,2-d]pyrimidine via hydrolysis of the core.
  • Reacting the dihydroxy intermediate with triphosgene in dichloroethane, catalyzed by $$ \text{N,N} $$-diethylaniline, under reflux.

This method achieves a 90% yield for analogous dichloro derivatives, with purification via recrystallization and activated carbon decolorization.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

4-Chloro-2-methylthieno[3,2-d]pyrimidine can undergo further chlorination at position 7 using lithium diisopropylamide (LDA) to deprotonate the site, followed by reaction with $$ \text{N} $$-chlorosuccinimide (NCS). This method offers regioselectivity but requires cryogenic conditions (−78°C) and meticulous stoichiometry.

Suzuki-Miyaura Coupling

While primarily used for aryl group introduction, Suzuki coupling could theoretically functionalize halogenated precursors. For instance, a 4-bromo-7-chloro intermediate might undergo cross-coupling with boronic acids, though this remains speculative for the target compound.

Optimization Challenges and Solutions

Regioselectivity Control

The 4- and 7-positions on thieno[3,2-d]pyrimidine exhibit similar electronic environments, making selective chlorination challenging. Strategies include:

  • Directed ortho-Metalation : Using a directing group (e.g., methyl at position 2) to bias chlorination.
  • Protection-Deprotection : Temporarily blocking reactive sites with trimethylsilyl groups.

Purification Techniques

Crude products often contain mono- or over-chlorinated byproducts. Recrystallization from dichloroethane or ethyl acetate removes impurities, while activated carbon treatment eliminates colored contaminants.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 4 and 7 in 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine are reactive sites for nucleophilic substitution. These positions enable the introduction of diverse functional groups, such as amines or thiols, through reactions with nucleophiles. This reactivity is critical for generating derivatives with tailored biological or chemical properties, particularly in drug discovery.

Example Reactions :

  • Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles (e.g., amines, thiols) to form bioactive derivatives.

  • SAR Studies : Structural modifications (e.g., introducing aliphatic, aromatic, or unsaturated groups) at analogous positions in related thienopyrimidine derivatives have demonstrated enhanced biological activity, suggesting similar substitution pathways .

Oxidation and Reduction

While specific data for this compound is limited, related thienopyrimidine derivatives (e.g., 4-chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine) undergo oxidation to form sulfoxides/sulfones and reduction to yield thiols or thioethers. These reactions highlight the versatility of sulfur-containing heterocycles in chemical transformations.

Coupling Reactions

Coupling reactions, such as those involving cross-coupling catalysts (e.g., palladium), may facilitate the formation of complex derivatives. For example, in related compounds, cyclization reactions with methylating agents or iodine are used to construct the thienopyrimidine core. While direct evidence for this compound is absent, its structural similarity suggests analogous reactivity.

SAR-Driven Modifications

Structure-activity relationship (SAR) studies on related thienopyrimidinones highlight the importance of substituent effects. For instance:

  • Aliphatic Substituents : Methyl and ethyl groups at analogous positions enhance enzyme inhibitory activity.

  • Aromatic Substituents : Phenyl or pyridyl groups improve potency and selectivity against targets like PDE7 .

Table 1: SAR Trends in Thienopyrimidine Derivatives

Substituent TypePositionImpact on Activity
Aliphatic (methyl/ethyl)AnalogousIncreased PDE7 inhibitory activity
Aromatic (phenyl/pyridyl)AnalogousEnhanced potency and selectivity

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituent type, position, and number, influencing their reactivity, stability, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine 2-CH₃, 4-Cl, 7-Cl C₇H₅Cl₂N₂S 219.09 High electrophilicity; intermediate in drug synthesis
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine 7-CH₃, 2-Cl, 4-Cl C₇H₅Cl₂N₂S 219.09 Positional isomer; altered reactivity at C-2 vs. C-7
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine 2-CF₃, 4-Cl C₇H₃ClF₃N₂S 247.62 Enhanced lipophilicity; potential CNS activity due to CF₃
4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine 2-SCH₃, 4-Cl C₇H₅ClN₂S₂ 216.71 Improved nucleophilic displacement at C-4; sulfur enhances π-stacking
2,4,6-Trichlorothieno[3,2-d]pyrimidine 2-Cl, 4-Cl, 6-Cl C₆HCl₃N₂S 240.50 Increased electrophilicity; potential genotoxicity concerns

Key Observations:

  • Chlorine Position: Moving chlorine from C-7 to C-2 (e.g., 2,4-dichloro-7-methyl vs. 4,7-dichloro-2-methyl) alters reaction kinetics, as C-2 is more reactive in nucleophilic substitutions .
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) at C-2 increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Methylsulfanyl vs. Methyl: The SCH₃ group in 4-chloro-2-(methylsulfanyl) analogues enhances π-π interactions in protein binding but may reduce solubility .

Biological Activity

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thieno[3,2-d]pyrimidine scaffold is characterized by its fused ring system which contributes to its unique biological properties. The dichlorination at positions 4 and 7 enhances the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, a study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM, indicating strong potential as an anticancer agent .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in steroid metabolism and osteoporosis. Compounds structurally related to this pyrimidine exhibited moderate inhibition rates (36% at 1 μM) .

Antiviral Properties

The compound's antiviral potential has also been explored. Inhibitors targeting the pyrimidine biosynthesis pathway have shown efficacy against hepatitis E virus (HEV), suggesting that compounds like this compound could play a role in antiviral drug development . The mechanism involves the modulation of nucleotide biosynthesis which is crucial for viral replication.

Case Study 1: Anticancer Evaluation

In a comprehensive study focusing on thieno[3,2-d]pyrimidines, researchers synthesized multiple derivatives and assessed their anticancer activity. The study highlighted that electron-withdrawing groups at specific positions enhanced cytotoxicity against breast cancer cells .

CompoundIC50 (μM)Cell Line
This compound27.6MDA-MB-231
Other Derivative29.3MDA-MB-231

Case Study 2: Enzyme Inhibition

Another investigation evaluated the enzyme inhibition profile of several thieno[3,2-d]pyrimidines. The study found that specific structural modifications significantly impacted the inhibition of 17β-HSD2:

Compound Structure% Inhibition at 1 μM
Compound A36%
Compound B25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.